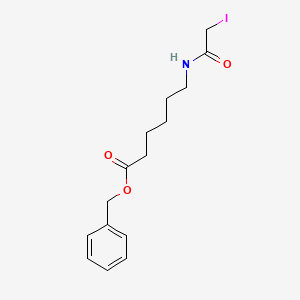
Benzyl 6-(2-iodoacetamido)hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 6-(2-iodoacetamido)hexanoate is an organic compound with the molecular formula C15H20INO3 It is a derivative of hexanoic acid, featuring an ester linkage and an iodoacetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 6-(2-iodoacetamido)hexanoate typically involves the esterification of 6-aminohexanoic acid with benzyl alcohol, followed by the introduction of the iodoacetamido group. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process. The iodoacetamido group is introduced through a nucleophilic substitution reaction using iodoacetic acid or its derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Benzyl 6-(2-iodoacetamido)hexanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodoacetamido group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ester and amide functionalities.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include thiols, amines, and other nucleophiles, typically under mild conditions.
Hydrolysis: Acidic hydrolysis may involve hydrochloric acid, while basic hydrolysis may use sodium hydroxide.
Oxidation and Reduction: Reagents such as lithium aluminum hydride (LiAlH4) for reduction and potassium permanganate (KMnO4) for oxidation are commonly used.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Hydrolysis: The major products are 6-aminohexanoic acid and benzyl alcohol.
Oxidation and Reduction: Products include reduced or oxidized forms of the ester and amide groups.
Scientific Research Applications
Benzyl 6-(2-iodoacetamido)hexanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications due to its ability to form covalent bonds with nucleophilic amino acid residues.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 6-(2-iodoacetamido)hexanoate involves its reactivity with nucleophiles. The iodoacetamido group can form covalent bonds with nucleophilic sites in biomolecules, such as the thiol groups in cysteine residues of proteins. This reactivity makes it useful for studying enzyme mechanisms and protein modifications .
Comparison with Similar Compounds
Similar Compounds
Benzyl 6-aminohexanoate: Lacks the iodoacetamido group, making it less reactive towards nucleophiles.
6-(2-Iodoacetamido)hexanoic acid: Similar structure but without the benzyl ester group, affecting its solubility and reactivity.
Benzyl 6-(2-bromoacetamido)hexanoate: Similar but with a bromoacetamido group, which has different reactivity compared to the iodoacetamido group.
Uniqueness
Benzyl 6-(2-iodoacetamido)hexanoate is unique due to the presence of both the benzyl ester and iodoacetamido groups, which confer distinct chemical properties and reactivity. This combination makes it particularly useful in applications requiring specific reactivity and solubility characteristics .
Properties
CAS No. |
63984-39-4 |
|---|---|
Molecular Formula |
C15H20INO3 |
Molecular Weight |
389.23 g/mol |
IUPAC Name |
benzyl 6-[(2-iodoacetyl)amino]hexanoate |
InChI |
InChI=1S/C15H20INO3/c16-11-14(18)17-10-6-2-5-9-15(19)20-12-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12H2,(H,17,18) |
InChI Key |
OUAGSSMDJSQIRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCCCCNC(=O)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















